(S)-2-Phenylaziridine

描述

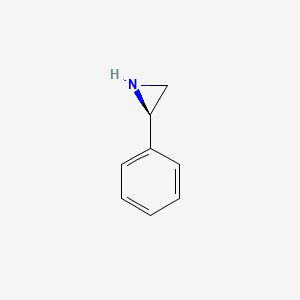

(S)-2-Phenylaziridine is a chiral aziridine derivative characterized by a three-membered ring containing one nitrogen atom and a phenyl group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

(S)-2-Phenylaziridine can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylethylamine with a halogenating agent, such as bromine or chlorine, to form the corresponding halide. This intermediate is then treated with a base, such as sodium hydroxide or potassium tert-butoxide, to induce cyclization and form the aziridine ring.

Another method involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, the Sharpless asymmetric aminohydroxylation reaction can be employed to introduce the aziridine ring with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability. The choice of reagents, solvents, and reaction parameters is carefully controlled to minimize by-products and maximize the desired product.

化学反应分析

1.1. Reaction with Carbon Disulphide (CS₂)

(S)-2-Phenylaziridine undergoes ring expansion with CS₂ under thermal conditions (200–250°C), forming copolymers that dissociate into N-arylthiazolidinethiones. The reaction proceeds via intermediate copolymerization, yielding 3-aryl-2-phenyliminothiazolidines (40–50% yield) after thermal decomposition .

Key Data

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| This compound | CS₂, 200–250°C | 3-Aryl-2-phenyliminothiazolidine | 40–50% |

Infrared spectroscopy confirms the presence of a C=N bond (1632 cm⁻¹) in the thiazolidine products .

1.2. Reaction with Isocyanates and Isothiocyanates

In the presence of lithium halide catalysts, this compound reacts with isocyanates (R–N=C=O) at >100°C to form imidazolidinones via C=N bond dissociation . With isothiocyanates (R–N=C=S), tetraethylammonium bromide catalyzes C=S bond cleavage, yielding 2-aryl-3-phenylthiazolidines .

2.1. LiAlH₄-Mediated Reduction

Reduction of this compound with LiAlH₄ produces a mixture of propylaniline and isopropylaniline , demonstrating non-regioselective ring opening .

Experimental Findings

-

Without catalysis : Slow reduction rate, favoring isopropylaniline.

-

With AlCl₃ catalysis : Accelerated reaction, increased propylaniline selectivity (up to 70% yield) .

Mechanistic Pathway

-

Aziridine ring opening via nucleophilic attack by hydride.

-

Intermediate formation of 2-phenylamino-1-propanol (a by-product) .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes dimerization to form piperazine derivatives . This proceeds via aziridinium ion intermediates, as confirmed by kinetic studies .

Mechanism

-

Protonation of the aziridine nitrogen.

-

Nucleophilic attack by a second aziridine molecule.

Stability and Polymerization

This compound forms thermally unstable copolymers with reagents like CS₂. These dissociate at high temperatures (250°C) into stable heterocycles .

科学研究应用

(S)-2-Phenylaziridine is a chiral aziridine compound with a variety of applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Aziridines, including this compound, are valuable building blocks for synthesizing complex molecules and polymers, and they exhibit unique reactivity due to their strained three-membered ring .

Scientific Research Applications

This compound as a Building Block Aziridines and azetidines can be used to produce anti-microbial and anti-viral coatings . They can also be used for CO2 capture and metal chelation in waste water treatments . In addition, they can be used as additives for inkjet paper production and as electron injection layers in organic light-emitting diodes .

This compound in Polymer Chemistry Aziridines like this compound can be polymerized to produce polyamines, which have various applications such as anti-microbial and anti-viral coatings, CO2 capture, flocculation in paper-making, metal chelation in waste water treatment, additives for inkjet paper, and electron injection layers in organic light-emitting diodes . Branched polyethylenimine (PEI) is produced industrially and marketed under the trade name Lupasol by BASF .

This compound in Cycloaddition Reactions this compound can be used in stereoselective (3 + 2) cycloaddition reactions with isothiocyanates to form cis-thiazolidines with excellent chemo-, regio-, and diastereoselectivity .

This compound in Enantioselective Mannich Reactions this compound can be used as a catalyst in Mannich reactions . (S)-2-diphenylphosphinoyl-2-phenylaziridine can be synthesized by treating this compound with sec-BuLi and diphenylphosphinic chloride .

This compound in CO2 Coupling Reactions The (salen)Cr-catalyzed [aziridine + CO2] coupling can form oxazolidinone with excellent selectivity for the 5-substituted oxazolidinone product in the absence of any cocatalyst .

Case Studies

Stereoselective Cycloadditions A study demonstrated that trans-2,3-disubstituted aziridine can serve as a reaction partner, yielding cis-thiazolidine in high yield with the shortest reaction time for any N-tosyl-substituted substrate .

Impact of N-Substitution Research into the effect of N-substitution on aziridines in stereoselective (3 + 2) cycloaddition showed that aziridines with N-sulfonyl substitutions were well tolerated, providing thiazolidines in excellent yield with high enantiomeric excess (ee) . While the N–H aziridine showed an improved reaction time, both the yield and ee of thiazolidine were reduced .

Research Findings

Electronic Effects on Product Selectivity Experiments revealed that the ratio of oxazolidinone products (5-substituted/4-substituted) obtained from aziridines in reaction 2 afford a linear correlation, signifying the influence of substrate electronic effects on product selectivity .

作用机制

The mechanism of action of (S)-2-Phenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.

相似化合物的比较

(S)-2-Phenylaziridine can be compared with other aziridine derivatives, such as:

®-2-Phenylaziridine: The enantiomer of this compound, which may exhibit different reactivity and biological activity.

N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, which can influence their chemical properties and applications.

Aziridines with Different Substituents:

The uniqueness of this compound lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and potential for enantioselective synthesis.

生物活性

(S)-2-Phenylaziridine is a chiral aziridine compound notable for its unique three-membered ring structure, which includes one nitrogen atom and two carbon atoms adjacent to a phenyl group. This compound exhibits interesting biological properties, making it a subject of extensive research in medicinal chemistry and organic synthesis. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C9H11N and is characterized by significant angle strain due to its small ring size. This strain contributes to its increased reactivity compared to larger cyclic compounds, allowing it to serve as an effective intermediate in various chemical reactions, particularly in asymmetric synthesis and catalysis.

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions . These reactions can generate reactive intermediates that interact with various biological targets, including enzymes and receptors. The specific pathways and targets depend on the substituents present on the aziridine ring and the reaction conditions employed.

Enantiospecific Hydrolysis

Research indicates that this compound can undergo enantiospecific hydrolysis , suggesting its potential role in pharmacological applications. This process highlights the significance of stereochemistry in determining the compound's behavior within biological systems.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several contexts:

- Anticancer Potential : Derivatives of this compound have shown promise as anticancer agents. Studies have indicated moderate to strong antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer) .

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, influencing its metabolic pathways. These interactions are crucial for predicting how this compound behaves in vivo and its potential as a therapeutic agent.

- Neuropharmacological Effects : Some studies have predicted that derivatives may exhibit neuromodulatory effects relevant to neurodegenerative disorders, indicating a broader scope for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity : A study assessed the antiproliferative effects of various aziridine derivatives, including this compound, on human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values demonstrating their potential as anticancer agents .

- Enantioselective Reactions : Research has shown that this compound can act as a catalyst in asymmetric reactions, enhancing the selectivity and yield of desired products in synthetic applications. This highlights its utility beyond medicinal chemistry into broader organic synthesis contexts .

- Interaction with Biological Systems : Studies focusing on the interaction between this compound and various nucleophiles have revealed insights into its reactivity profile, which is essential for understanding its biological implications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Chiral aziridine with phenyl group | Anticancer activity | Organic synthesis, enzyme studies |

| N-Methyl Marinoaziridine A | Similar aziridine framework | Antimicrobial properties | Neuropharmacological research |

| N-Benzyl Aziridine | Substituted aziridine | Moderate cytotoxicity | Fine chemical production |

属性

IUPAC Name |

(2S)-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。